2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy and methylanilino sulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with appropriate amines and sulfonyl chlorides under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(3-methylphenyl)acetamide
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylanilino sulfonyl group, in particular, differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.
Properties
Molecular Formula |
C21H18Cl2N2O4S |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-25(17-5-3-2-4-6-17)30(27,28)18-10-8-16(9-11-18)24-21(26)14-29-20-12-7-15(22)13-19(20)23/h2-13H,14H2,1H3,(H,24,26) |
InChI Key |
LSEBUFDMEJYJAO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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